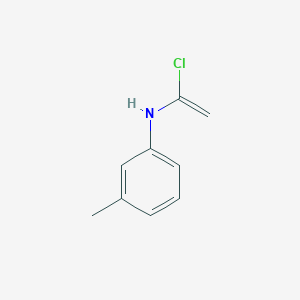

N-(1-Chloroethenyl)-3-methylaniline

Description

N-(1-Chloroethenyl)-3-methylaniline is a substituted aniline derivative featuring a 3-methylphenyl group and a 1-chloroethenyl substituent on the nitrogen atom. For instance, substituted anilines are commonly synthesized via reactions of 3-methylaniline (m-toluidine) with acid chlorides or anhydrides under controlled conditions. and describe the use of trichloroacetic acid, phosphoryl chloride, and succinic anhydride for synthesizing chloro- or amide-substituted anilines, which could be adapted for introducing the 1-chloroethenyl group .

Key structural features include:

- 3-Methylphenyl group: Provides steric bulk and electron-donating effects.

- 1-Chloroethenyl group: A chloro-substituted vinyl group attached to nitrogen, likely imparting electron-withdrawing characteristics and influencing reactivity.

Properties

CAS No. |

88046-71-3 |

|---|---|

Molecular Formula |

C9H10ClN |

Molecular Weight |

167.63 g/mol |

IUPAC Name |

N-(1-chloroethenyl)-3-methylaniline |

InChI |

InChI=1S/C9H10ClN/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6,11H,2H2,1H3 |

InChI Key |

RKVJIRMCJMUWQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Chloroethenyl)-3-methylaniline can be synthesized through several methods. One common approach involves the reaction of 3-methylaniline with chloroacetaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloroethenyl)-3-methylaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, resulting in the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under aqueous conditions.

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under controlled conditions to achieve selective substitution.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield N-(1-hydroxyethenyl)-3-methylaniline, while electrophilic aromatic substitution with bromine can produce 4-bromo-N-(1-chloroethenyl)-3-methylaniline.

Scientific Research Applications

N-(1-Chloroethenyl)-3-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Chloroethenyl)-3-methylaniline involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

N-(3-Chlorophenyl) Derivatives

Example : N-(3-Chlorophenyl)-N'-(3-methylphenyl)succinamide ()

- Substituents : Chlorine at the meta position of the phenyl ring vs. chloroethenyl on nitrogen.

- Synthesis : Prepared via succinic anhydride and 3-chloroaniline, followed by coupling with 3-methylaniline .

- Structural Impact: The chloro group on the phenyl ring increases electron-withdrawing effects, affecting hydrogen bonding (N–H⋯O) and crystal packing (dihedral angle: 43.5° between benzene and amide groups) .

N-Alkyl/Aryl Substituted 3-Methylanilines

Examples :

- N-(Methoxymethyl)-3-methylaniline (): Substituent: Methoxymethyl group on nitrogen. Properties: Likely more electron-donating than chloroethenyl, enhancing solubility but reducing thermal stability. Industrial use noted, though safety data emphasize handling precautions .

- N-(Ferrocenylidene)-3-methylaniline (): Substituent: Ferrocenyl group (organometallic). Synthesis: Condensation of 3-methylaniline with ferrocenecarboxaldehyde (59% yield) . Reactivity: The bulky ferrocenyl group may hinder electrophilic substitution compared to smaller substituents like chloroethenyl.

Halogen-Substituted Derivatives

Examples :

- N-(2-Fluorobenzyl)-3-methylaniline ():

- N-[1-(3-Chlorophenyl)ethyl]-3-ethynylaniline (): Substituents: Chlorophenyl and ethynyl groups.

Key Data Tables

Table 1: Substituent Effects on Physical and Chemical Properties

Table 2: Electronic Effects of Substituents

Research Findings and Implications

- Synthetic Challenges : The chloroethenyl group’s introduction may require specialized reagents (e.g., phosphoryl chloride or vinyl chlorides), as seen in and for analogous compounds .

- Reactivity Trends : Chloroethenyl-substituted anilines are expected to exhibit reduced para-selectivity in C–H amination compared to electron-rich derivatives like N-(methoxymethyl)-3-methylaniline, based on trends in .

- Crystallographic Insights : Dihedral angles in succinamide derivatives () suggest that substituents on nitrogen significantly influence molecular conformation and packing, which could affect material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.